molecular formula C6H15Ge B074486 Germane, triethyl- CAS No. 1188-14-3

Germane, triethyl-

Cat. No. B074486
CAS RN: 1188-14-3
M. Wt: 160.82 g/mol
InChI Key: YMSWJBZPRYKQHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triethylgermane and related compounds involves intricate procedures that yield complex organometallic structures. For example, compounds like tris[2-(dimethylamino)phenyl]silane and -germane compounds have been synthesized and characterized, demonstrating the encapsulation of hydrogen atoms bonded to silicon and germanium, resulting in shorter Si−H and Ge−H bonds (Kawachi, Tanaka, & Tamao, 1997). Similarly, tris[(2-alkoxymethyl)phenyl]germanes and tris[(2-methylthiomethyl)phenyl]germane have been prepared, with structures indicating hexavalent and heptavalent germanium atoms due to dative bonding (Takeuchi et al., 1998).

Molecular Structure Analysis

X-ray crystallography plays a crucial role in elucidating the molecular structure of triethylgermane derivatives. Studies such as those by Kawachi et al. (1997) and Takeuchi et al. (1998) provide insights into the geometric configuration of germane compounds, highlighting the influence of substituents on the central germanium atom's coordination environment.

Chemical Reactions and Properties

Triethylgermane participates in various chemical reactions, demonstrating its versatility in organometallic chemistry. For instance, intra- and intermolecular metallotropic rearrangements in triethyl(acetylacetonato)germane have been observed, showcasing the compound's dynamic behavior in different chemical environments (Kalikhman et al., 1977).

Physical Properties Analysis

The physical properties of triethylgermane and its derivatives, such as melting points, boiling points, and solubility, are influenced by the molecular structure and the nature of substituents attached to the germanium atom. These properties are crucial for determining the compound's suitability for various applications in chemical syntheses and reactions.

Chemical Properties Analysis

The chemical properties of triethylgermane, including reactivity, stability, and susceptibility to various chemical transformations, are essential for its application in organic synthesis and material science. The compound's ability to undergo reactions such as hydrogermylation, as well as its role in the formation of germanes and germanethiones, underscores its significance in the development of new materials and catalysts (Pelzer et al., 2017).

Scientific Research Applications

  • Metallotropic Rearrangements : Triethyl(acetylacetonato)germane exhibits intra- and intermolecular metallotropic rearrangements. The cis-isomer undergoes intramolecular 1,5-rearrangement, and cis-trans transitions are observed due to intermolecular rearrangements (Kalikhman et al., 1977).

  • Germylation of Arenes : Triethylgermane (Et3Ge-H) is used in the synthesis of functionalized aryl triethylgermanes via formal C-H functionalization. This involves couplings with arenes to thianthrenium salt intermediates, enabled by a palladium(I) dimer (Selmani, Gevondian, & Schoenebeck, 2020).

  • Cross-Couplings with Aryl and Alkenyl Halides : (α-Fluoro)vinyl tris(trimethylsilyl)germanes undergo palladium-catalyzed cross-couplings with aryl and alkenyl halides, allowing access to fluoroalkenes and fluorodienes (Wang, Gonzalez, & Wnuk, 2005).

  • Vinyl Tris(trimethylsilyl)germanes in Couplings : Vinyltris(trimethylsilyl)germanes are involved in Pd-catalyzed cross-couplings with aryl and alkenyl halides and triflates, serving as versatile transmetalation reagents (Wang & Wnuk, 2005).

  • Synthesis and Structure of Tris[(2-alkoxymethyl)phenyl]germanes : These compounds exhibit structures indicating incipient dative bonding between germanium and sulfur or oxygen atoms, making the germanium atom hexavalent and heptavalent (Takeuchi et al., 1998).

  • Open-Chain Remote Stereocontrol Using Allylgermanes : Alk-2-enyl(trialkyl- and -triaryl)germanes demonstrate effective transmetallation and reactions with aldehydes, proceeding with useful levels of 1,5- and 1,6-stereocontrol (Thomas & Weston, 2014).

  • Recent Advances in Tri(2-furyl)germane Applications : Tri(2-furyl)germane shows unique reactivity in various reactions, serving as a promising alternative in radical reactions, particularly in radical addition to alkenes (Yorimitsu & Oshima, 2005).

  • Deprotonation and Hydrogermylation Reactions of Tris(pentafluoroethyl)germane : This compound has been explored for its acidity and potential in hydrogermylation reactions, offering insights into the π-acceptor properties of the [Ge(C2 F5)3]− ligand (Pelzer et al., 2017).

Future Directions

The future directions of Germane, triethyl- research could involve its use in one-pot reactions . It could also be used in the development of new methodologies that allow the synthesis of diverse 3D chemical compounds .

properties

IUPAC Name

triethylgermane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16Ge/c1-4-7(5-2)6-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLGQZPDSQYFSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[GeH](CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Ge
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethylgermane

CAS RN

1188-14-3
Record name Germane, triethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
GP Smith, R Patrick - International Journal of Chemical Kinetics, 1983 - Wiley Online Library
The bond dissociation energies of tetramethyl germane, triethyl stibine, tetraethyl lead, and triethylphosphine were determined using the technique of very‐low‐pressure pyrolysis. …
Number of citations: 76 onlinelibrary.wiley.com
Z BRAVO, P SD, V OA, V NS - 1983 - pascal-francis.inist.fr
Keyword (fr) CARBOXAMIDE REGIOSELECTIVITE GERMANIUM COMPOSE ORGANIQUE SPECTRE RMN SPECTRE IR SPECTRE MASSE PREPARATION FLUOR COMPOSE …
Number of citations: 0 pascal-francis.inist.fr
YA Alexandrov, VV Gorbatov, NV Yablokova… - Journal of …, 1978 - Elsevier
The kinetic and activation parameters of decomposition of silicon subgroup organoelement peroxides R 3 EOOR′ (where E = Si, Ge, Sn; R = Me, Et; R′ = CMe 3 , CMe 2 Ph) in olefins …
Number of citations: 6 www.sciencedirect.com
A Amit - Dissertation, RWTH Aachen …
Number of citations: 0
A FILIPPOVA, L GS, K OA, V NS - 1977 - pascal-francis.inist.fr
Keyword (fr) GERMANIUM COMPOSE ORGANIQUE REACTION CHIMIQUE PREPARATION SPECTRE RMN LITHIUM COMPOSE ORGANIQUE SULFURE ORGANIQUE LITHIUM (…
Number of citations: 0 pascal-francis.inist.fr
MG VORONKOV, M RG, T EO - 1976 - pascal-francis.inist.fr
Keyword (fr) ADDITION REACTION PHOTOCHIMIQUE PHOTOLYSE SPECTRE IR SPECTRE RMN SILICIUM COMPOSE ORGANIQUE GERMANIUM COMPOSE ORGANIQUE …
Number of citations: 0 pascal-francis.inist.fr
P RIVIERE, S RICHELME, J SATGE - 1978 - pascal-francis.inist.fr
Keyword (fr) GERMANIUM COMPOSE ORGANIQUE REACTION CHIMIQUE ADDITION HETEROCYCLE OXYGENE AZOTE CYCLE 3 CHAINONS DECYCLISATION PREPARATION …
Number of citations: 0 pascal-francis.inist.fr
GA RAZUBAEV, K SP, V LI, S LA - 1980 - pascal-francis.inist.fr
Keyword (fr) VANADIUM COMPOSE ORGANIQUE VANADIUM IV COMPOSE METALLOCENE ETAIN COMPOSE ORGANIQUE GERMANIUM COMPOSE ORGANIQUE PREPARATION …
Number of citations: 0 pascal-francis.inist.fr
IM GVERDTSITELI, B LV, D EV - 1978 - pascal-francis.inist.fr
Keyword (fr) HYDROGERMYLATION REACTION CATALYTIQUE PALLADIUM! ACT GERMANIUM COMPOSE ORGANIQUE COMPOSE MONOCYCLIQUE COMPOSE ALIPHATIQUE …
Number of citations: 0 pascal-francis.inist.fr
OA KRUGLAYA, IB FEDOT'EVA, BV FEDOT'EV, B EH… - 1976 - pascal-francis.inist.fr
Keyword (fr) GERMANIUM COMPOSE ORGANIQUE CARBENE INSERTION MERCURE COMPOSE ORGANIQUE LIAISON METAL-METAL SELECTIVITE PREPARATION MERCURE (…
Number of citations: 0 pascal-francis.inist.fr

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